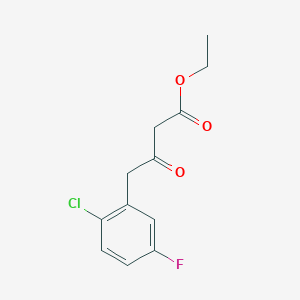
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2-chloro-5-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-chloro-5-fluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 4-(2-chloro-5-fluorophenyl)-3-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as ethyl 4-(2-amino-5-fluorophenyl)-3-oxobutanoate.
Scientific Research Applications
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate: Lacks the chlorine substituent, which may influence its chemical properties.
Ethyl 4-(2-bromophenyl)-3-oxobutanoate: Contains a bromine substituent instead of chlorine, which can alter its reactivity and interactions.
The unique combination of chloro and fluorine substituents in this compound makes it distinct and potentially more versatile in various applications.
Biological Activity
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12ClFNO3
- Molecular Weight : Approximately 258.68 g/mol
- Functional Groups : The compound features a 4-oxobutanoate moiety linked to a phenyl group with chlorine and fluorine substituents at the 2 and 5 positions, respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may modulate enzyme activities and influence signaling pathways associated with inflammatory responses.
- Enzyme Modulation : Similar compounds have been shown to inhibit proinflammatory cytokine production by interfering with Toll-like receptor (TLR) signaling pathways, specifically TLR4. This interaction leads to the suppression of intracellular signaling cascades, resulting in reduced cytokine production.
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, indicating potential applications in treating infections .
Case Studies
- Anticancer Potential : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values comparable to established anticancer drugs, suggesting promising therapeutic potential against specific cancer types .
- Inhibition Studies : A recent study highlighted the inhibitory effects of related compounds on key enzymes involved in cancer progression. These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its pharmacological applications .
Comparison of Biological Activities
Properties
Molecular Formula |
C12H12ClFO3 |
|---|---|
Molecular Weight |
258.67 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-10(15)6-8-5-9(14)3-4-11(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
GJDZGBYUEZZFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















